2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
Overview
Description
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is an organic chemical compound with the CAS Number: 64089-34-5 . It has a molecular weight of 196.63 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves a reaction in dichloromethane at temperatures between -5 and 25℃ for approximately 8.17 hours . The reactants include chloroacetyl chloride and 2,3-dihydrobenzofuran, with aluminium chloride as a catalyst . After the reaction, the mixture is added to water, and the organic layer is separated. The solvent is then distilled off, and the residue is dissolved in methanol .Molecular Structure Analysis
The molecular formula of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is C10H9ClO2 . The InChI Key is HQFACNABSBZAFM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Antimicrobial Activity
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone derivatives have been investigated for their potential as antimicrobial agents. Studies have shown that these compounds exhibit binding affinity against pathogens like fungi, bacteria, and viruses. Molecular docking and dynamics studies suggest that certain derivatives can effectively inhibit the growth of these microorganisms, making them promising candidates for developing new antimicrobial drugs .
Antiviral Properties
The antiviral properties of 2,3-dihydrobenzofuran derivatives are notable, particularly against the hepatitis C virus. The ability of these compounds to interfere with viral replication makes them valuable for therapeutic drug development. Researchers are encouraged to synthesize and evaluate the biological activity of these derivatives further .
Anticancer Potential
Benzofuran derivatives, including 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, have shown significant anticancer activities. Some substituted benzofurans have demonstrated dramatic effects in inhibiting the growth of various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer. This highlights their potential as compounds for targeted therapy with minimal side effects .
Blood-Brain Barrier Penetration
The structure of 2,3-dihydrobenzofuran derivatives has been proposed to facilitate penetration through the blood-brain barrier. This characteristic is crucial for developing drugs that target central nervous system disorders, as it allows the compound to reach the brain and exert its therapeutic effects .
Drug Design and Synthesis
The benzofuran core is a versatile structural unit in medicinal chemistry. It serves as a scaffold for the design and synthesis of biologically active molecules. The unique physicochemical properties of benzofuran derivatives make them suitable for constructing complex molecular architectures, which are essential in drug discovery and development .
ADMET Profile Analysis
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 2,3-dihydrobenzofuran derivatives have been studied to assess their drug-likeness. These compounds have been found not to violate the “Lipinski’s Rule of Five,” indicating favorable pharmacokinetic profiles that are conducive to further drug development .
Natural Product Sources and Bioactivity
Benzofuran compounds are ubiquitous in nature and are found in various higher plants. Their natural occurrence and strong biological activities, such as antioxidative and antibacterial properties, make them valuable as potential natural drug lead compounds. The exploration of natural sources can lead to the discovery of novel benzofuran derivatives with diverse pharmacological activities .
Chemical Entresol for Compound Libraries
2,3-Dihydrobenzofuran derivatives are used as chemical entresols to design small compound libraries. These libraries are crucial for high-throughput screening in drug discovery, allowing researchers to identify active compounds quickly and efficiently .
Safety and Hazards
properties
IUPAC Name |
2-chloro-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFACNABSBZAFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424699 | |
Record name | 5-Chloroacetyl-2,3-dihydrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone | |
CAS RN |
64089-34-5 | |
Record name | 5-Chloroacetyl-2,3-dihydrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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